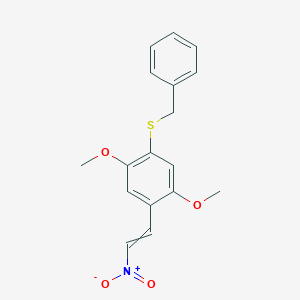
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is an organic compound with a complex structure that includes benzylsulfanyl, dimethoxy, and nitroethenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene typically involves multiple steps. One common method starts with the benzylation of 2-iodophenol, followed by several intermediate steps to introduce the methoxy and nitroethenyl groups . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
化学反応の分析
Types of Reactions
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-(Benzyloxy)-2-methoxy-4-(2-nitroethenyl)benzene: Similar structure but with a benzyloxy group instead of benzylsulfanyl.
2-Nitroethylbenzene: Lacks the methoxy and benzylsulfanyl groups but shares the nitroethenyl functionality.
Uniqueness
1-(Benzylsulfanyl)-2,5-dimethoxy-4-(2-nitroethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.
特性
CAS番号 |
648957-28-2 |
|---|---|
分子式 |
C17H17NO4S |
分子量 |
331.4 g/mol |
IUPAC名 |
1-benzylsulfanyl-2,5-dimethoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C17H17NO4S/c1-21-15-11-17(23-12-13-6-4-3-5-7-13)16(22-2)10-14(15)8-9-18(19)20/h3-11H,12H2,1-2H3 |
InChIキー |
BZZIFPJRKXPRMF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C=C[N+](=O)[O-])OC)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















